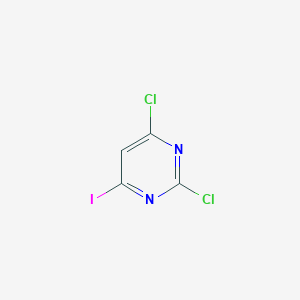
2,4-Dichloro-6-iodopyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an iodine atom at position 6 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 2,4-dichloropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can enhance the efficiency and selectivity of the halogenation process .
化学反应分析
Types of Reactions
2,4-Dichloro-6-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used.
Suzuki Coupling: Palladium catalysts and boronic acids are used under basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Coupling Products: Diarylated pyrimidines.
Reduction Products: Reduced pyrimidine derivatives with different functional groups.
科学研究应用
2,4-Dichloro-6-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of nucleic acids and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and materials science.
作用机制
The mechanism of action of 2,4-Dichloro-6-iodopyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis and metabolism. The compound’s halogen atoms play a crucial role in its binding affinity and specificity towards these targets. The pathways involved include inhibition of DNA and RNA polymerases, leading to disruption of nucleic acid synthesis .
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-iodopyrimidine: Similar structure with iodine at position 5 instead of 6.
2,4-Dichloropyrimidine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4,6-Dichloropyrimidine: Chlorine atoms at positions 4 and 6, used in different synthetic applications.
Uniqueness
2,4-Dichloro-6-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
属性
IUPAC Name |
2,4-dichloro-6-iodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-2-1-3(7)9-4(6)8-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAKSFIAMFFQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(4-methoxyphenyl)ethyl]-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2745517.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B2745518.png)
![1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2745520.png)
![N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2745521.png)
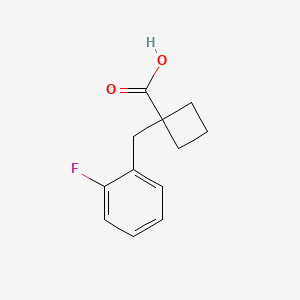
![1-(2,5-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2745523.png)
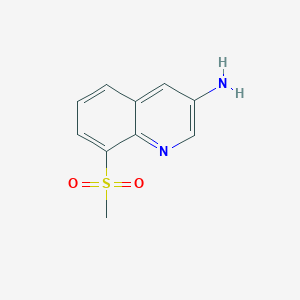
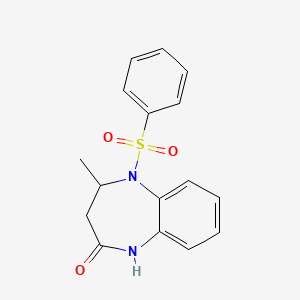
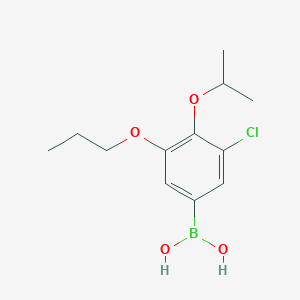
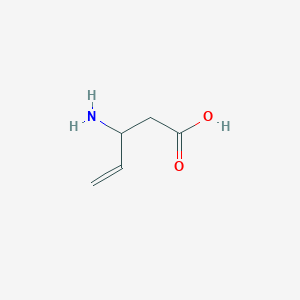

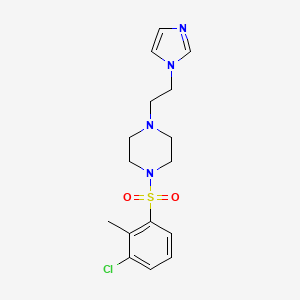
![2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2745537.png)
![1-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2745538.png)
